molecular formula C16H18FN3OS B2769491 (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone CAS No. 1105230-19-0

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2769491
CAS No.: 1105230-19-0
M. Wt: 319.4
InChI Key: HOWFMWHVZXDJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone: is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate .

Biology

Biologically, (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains .

Medicine

In medicinal chemistry, this compound is being explored for its potential anticancer properties. The thiadiazole ring is known for its ability to interact with biological targets, making it a promising candidate for drug development .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.

    (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the ethyl group on the thiadiazole ring and the fluorophenyl group makes (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone unique. These groups can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications .

Biological Activity

The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

This compound belongs to a class of thiadiazole derivatives, known for their diverse biological activities. The structural features of this compound suggest it may interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Key Properties:

  • Molecular Formula : C17H21N3O2S
  • Molecular Weight : 331.4 g/mol
  • CAS Number : 1170484-25-9

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

  • Cytotoxicity Studies :
    • In vitro assays revealed that the compound exhibits cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation in cancer cells. For instance, modifications in the piperidine or thiadiazole moieties can enhance activity significantly.
    • A study indicated that derivatives with ethyl substitutions showed improved selectivity for cancerous cells over normal cells, suggesting a promising therapeutic index .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell signaling pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting kinases that play crucial roles in cell proliferation and survival.
  • Induction of Apoptosis : Treatment with this compound has been associated with increased levels of pro-apoptotic factors such as Bax and caspase-9, leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in preclinical models:

  • Study 1 : A derivative similar to the target compound was evaluated against MCF-7 and HepG2 cell lines, showing an IC50 value of 10.10 µg/mL for MCF-7 and 5.36 µg/mL for HepG2, indicating potent anticancer activity .
CompoundCell LineIC50 (µg/mL)
Thiadiazole DerivativeMCF-710.10
Thiadiazole DerivativeHepG25.36
  • Study 2 : Another study highlighted that structural modifications could lead to enhanced cytotoxicity. For example, substituting the piperidine moiety significantly increased potency against various cancer cell lines .

Properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWFMWHVZXDJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.